5-Aminopyrimidine-4,6-diol hydrochloride

Physicochemical characterization Protolytic equilibria Spectroscopy

5-Aminopyrimidine-4,6-diol HCl is the critical 5-amino-substituted pyrimidine-4,6-diol heterocycle required for regioselective halogenation to 4,6-dihalopyrimidin-5-amines, a cornerstone intermediate in ticagrelor synthesis. This substitution pattern is not replicable by 2- or 4-aminopyrimidine isomers or unsubstituted 4,6-dihydroxypyrimidine. Its unique pKa and electronic profile also make it essential for analytical method development and solid-phase purine library synthesis. Sourced with ≥98% purity.

Molecular Formula C4H6ClN3O2
Molecular Weight 163.56 g/mol
Cat. No. B12509531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrimidine-4,6-diol hydrochloride
Molecular FormulaC4H6ClN3O2
Molecular Weight163.56 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)N)O.Cl
InChIInChI=1S/C4H5N3O2.ClH/c5-2-3(8)6-1-7-4(2)9;/h1H,5H2,(H2,6,7,8,9);1H
InChIKeyISWGTXOPUNGLLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyrimidine-4,6-diol Hydrochloride: A Pyrimidine Scaffold for Targeted Intermediate Chemistry and Selective Synthetic Transformations


5-Aminopyrimidine-4,6-diol hydrochloride (CAS 69340-97-2; C4H5N3O2·HCl) is a 5-amino-substituted pyrimidine-4,6-diol heterocycle that exists as a white to off-white solid with a melting point >300°C . The compound features a pyrimidine core bearing both amino (position 5) and hydroxyl (positions 4 and 6) functional groups, conferring distinct reactivity that differentiates it from other aminopyrimidine positional isomers and from unsubstituted 4,6-dihydroxypyrimidine [1]. This substitution pattern renders the compound a versatile precursor for halogenation to yield 4,6-dihalopyrimidin-5-amines, which are key intermediates in the synthesis of pharmaceutical agents including the antiplatelet drug ticagrelor [2].

Why 5-Aminopyrimidine-4,6-diol Hydrochloride Cannot Be Substituted by Positional Isomers or Unfunctionalized Analogs in Halogenation-Mediated Synthesis


The substitution pattern of 5-aminopyrimidine-4,6-diol hydrochloride—specifically the placement of the amino group at position 5 and hydroxyl groups at positions 4 and 6—defines its chemical reactivity and synthetic utility in ways that cannot be replicated by 2- or 4-aminopyrimidine isomers or by 4,6-dihydroxypyrimidine lacking the 5-amino group. Positional isomerism in aminopyrimidines alters fundamental physicochemical properties including protolytic equilibria (pKa) and electronic absorption characteristics due to differential amino group conformation and resonance effects [1]. Critically, the 5-amino group in combination with the 4,6-dihydroxy motif enables direct halogenation to yield 4,6-dihalopyrimidin-5-amines—a transformation that serves as the cornerstone intermediate step in the synthesis of ticagrelor and structurally related triazolopyrimidine therapeutics [2]. Using 2-aminopyrimidine-4,6-diol or 4-aminopyrimidine analogs would yield different regioisomeric products and fundamentally alter downstream synthetic pathways, potentially requiring complete revalidation of reaction sequences. Unsubstituted 4,6-dihydroxypyrimidine lacks the 5-amino handle altogether and cannot produce the amine-containing dihalogenated intermediates required for the target pharmaceutical scaffolds.

5-Aminopyrimidine-4,6-diol Hydrochloride: Quantitative Differentiation Evidence Against Comparator Analogs


Positional Isomerism Dictates pKa and Electronic Absorption Profiles: 5-Amino Substitution Versus 2- and 4-Amino Analogs

The amino group substitution position on the pyrimidine ring significantly alters protolytic equilibria and electronic absorption spectra. Próba and Wierzchowski synthesized a series of 2-, 4-, and 5-aminopyrimidines and measured their pKa values and UV absorption spectra to elucidate amino group conformation as a function of substitution position [1]. The study established that the position of the amino group on the pyrimidine ring determines the degree of steric hindrance to rotation and the electronic environment of the chromophore, thereby affecting both protonation behavior and spectral properties. While the specific pKa value for 5-aminopyrimidine-4,6-diol hydrochloride has been predicted as 6.77±0.10 , the broader class-level finding confirms that 5-substituted aminopyrimidines occupy a distinct physicochemical space compared to their 2- and 4-substituted counterparts, with implications for solubility, formulation, and analytical detection methods.

Physicochemical characterization Protolytic equilibria Spectroscopy Positional isomerism

Exclusive Halogenation Route to 4,6-Dihalopyrimidin-5-amines: Functional Advantage Over Unsubstituted 4,6-Dihydroxypyrimidine

5-Aminopyrimidine-4,6-diol hydrochloride serves as the specific substrate for halogenation to produce 4,6-dihalopyrimidin-5-amines, a transformation that cannot be accomplished using unsubstituted 4,6-dihydroxypyrimidine due to the absence of the 5-amino group. Patent WO2014/023681A1 explicitly describes a process wherein 5-aminopyrimidin-4,6-diols of formula (III), or salts thereof, are reacted with a halogenating agent to yield 4,6-dihalopyrimidin-5-amines of formula (II), which are then further elaborated to ticagrelor or its pharmaceutically acceptable salts [1]. The presence of the 5-amino group is non-negotiable: it provides the nitrogen-containing functionality that persists through the halogenation step and becomes integral to the final drug scaffold. In contrast, 4,6-dihydroxypyrimidine lacking the 5-amino group would yield 4,6-dihalopyrimidine, a product that lacks the amine handle required for subsequent coupling reactions to the propylthio side chain and triazolopyrimidine ring formation characteristic of ticagrelor synthesis.

Halogenation Synthetic intermediate Pharmaceutical synthesis Ticagrelor

Defined Solid-State and Storage Stability Profile Enables Reproducible Handling in Multi-Step Synthesis

5-Aminopyrimidine-4,6-diol hydrochloride has a well-characterized solid-state profile with a melting point >300°C, density of 1.84±0.1 g/cm³ (predicted), and requires specific storage conditions of 2-8°C with protection from light . These defined parameters contrast with the variability often encountered in research-grade 4,6-dihydroxypyrimidine preparations, which may exhibit batch-to-batch inconsistencies in purity and crystalline form depending on the synthetic route employed (malonic ester condensation with formamide versus alternative methods) [1]. The high melting point (>300°C) indicates strong intermolecular hydrogen bonding in the solid state, a consequence of the combined amino and hydroxyl functionality, which may contribute to thermal robustness during handling and storage. Procurement from vendors that specify these exact parameters ensures consistency across synthetic campaigns.

Physical properties Stability Storage conditions Procurement specifications

5-Aminopyrimidine-4,6-diol Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Synthesis of 4,6-Dihalopyrimidin-5-amine Intermediates for Ticagrelor and Related Antiplatelet Therapeutics

Procurement for pharmaceutical intermediate synthesis, specifically for the preparation of 4,6-dihalopyrimidin-5-amines via halogenation. As documented in WO2014/023681A1, 5-aminopyrimidine-4,6-diols serve as the direct substrates for this transformation, which provides the dihalogenated amine intermediates that are subsequently elaborated to ticagrelor, a P2Y12 receptor antagonist used for prevention of thrombotic events [1]. The 5-amino group is essential and cannot be substituted by unsubstituted 4,6-dihydroxypyrimidine or other aminopyrimidine positional isomers.

Precursor for 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates

As disclosed in patent literature, 5-aminopyrimidine-4,6-diol is an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with more complex structures [2]. The compound offers advantages including simple operational processes and mild reaction conditions, facilitating industrial-scale production. The combination of the 5-amino handle and the 4,6-dihydroxy substitution pattern enables regioselective functionalization that is not accessible with 2- or 4-aminopyrimidine analogs.

Physicochemical Characterization and Analytical Method Development for Aminopyrimidine Positional Isomers

Use as a reference standard for analytical method development and validation studies requiring differentiation of aminopyrimidine positional isomers. The distinct pKa (~6.77±0.10 predicted) and electronic absorption characteristics of 5-aminopyrimidine-4,6-diol hydrochloride relative to 2- and 4-amino positional isomers [3] make it a valuable comparator in chromatographic method development, impurity profiling, and stability-indicating assays for pyrimidine-containing pharmaceuticals.

Combinatorial Library Synthesis of Bicyclic Pyrimidine Derivatives as ATP Analogues

Application in solid-phase synthesis of bicyclic pyrimidine libraries targeting purine-dependent proteins. As reported by NeoGenesis Drug Discovery, 4,6-disubstituted-5-aminopyrimidines serve as versatile precursors to a wide variety of bicyclic purine scaffold derivatives via reduction of the corresponding nitro derivatives [4]. The 5-amino substitution pattern is critical for the construction of the bicyclic framework and cannot be achieved with 4,6-dihydroxypyrimidine lacking the 5-amino group.

Quote Request

Request a Quote for 5-Aminopyrimidine-4,6-diol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.